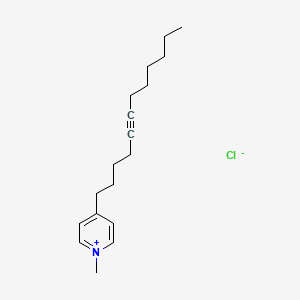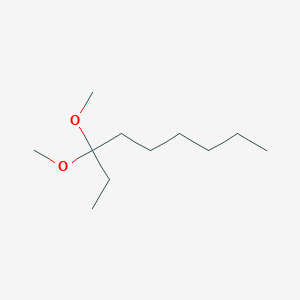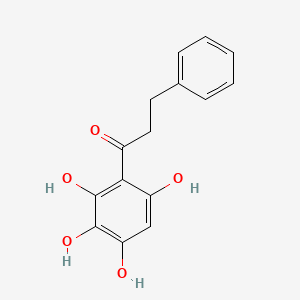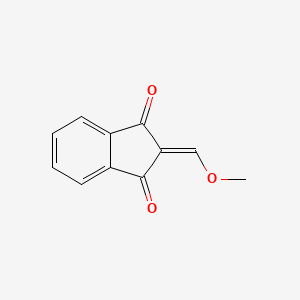
4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride is a quaternary ammonium salt with a pyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride typically involves the alkylation of 1-methylpyridine with a suitable alkyne-containing halide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, with reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride may be used as a catalyst or reagent in organic synthesis, particularly in reactions involving alkynes and pyridinium salts.
Biology
The compound could be explored for its potential biological activity, including antimicrobial or antifungal properties, due to the presence of the pyridinium core.
Medicine
In medicine, research might focus on its potential as a drug candidate or as a component in drug delivery systems, leveraging its unique chemical structure.
Industry
Industrially, the compound may find applications in materials science, such as in the development of novel polymers or as an additive in coatings and adhesives.
Wirkmechanismus
The mechanism by which 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride exerts its effects would depend on its specific application. For instance, in biological systems, it might interact with cellular membranes or proteins, disrupting normal function. In catalytic processes, it could facilitate the formation or breaking of chemical bonds through its reactive sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyridinium chloride: A simpler analog without the alkyne moiety.
4-(Dodec-5-YN-1-YL)-pyridinium chloride: Similar structure but lacks the methyl group on the nitrogen.
Quaternary ammonium salts: A broader class of compounds with varying alkyl groups and functional moieties.
Eigenschaften
CAS-Nummer |
113893-22-4 |
|---|---|
Molekularformel |
C18H28ClN |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
4-dodec-5-ynyl-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H28N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(2)17-15-18;/h14-17H,3-7,10-13H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LZUOHGXEZYUPFW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC#CCCCCC1=CC=[N+](C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)



![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)



